molecular formula C20H16N4O4S B11601585 2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide CAS No. 606958-15-0

2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide

カタログ番号: B11601585
CAS番号: 606958-15-0
分子量: 408.4 g/mol
InChIキー: ICHVISPUCQPICG-YBEGLDIGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, characterized by a fused heterocyclic core with a conjugated ylidene system. Its structure includes a 4-methoxyphenyl substituent at position 2 of the thiazolo-triazole ring and a phenoxyacetamide moiety at position 4 of the phenyl group. The (Z)-configuration of the exocyclic double bond is critical for maintaining planarity and electronic conjugation, which influence its physicochemical properties and biological interactions .

特性

CAS番号

606958-15-0

分子式

C20H16N4O4S

分子量

408.4 g/mol

IUPAC名

2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C20H16N4O4S/c1-27-14-8-4-13(5-9-14)18-22-20-24(23-18)19(26)16(29-20)10-12-2-6-15(7-3-12)28-11-17(21)25/h2-10H,11H2,1H3,(H2,21,25)/b16-10-

InChIキー

ICHVISPUCQPICG-YBEGLDIGSA-N

異性体SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC(=O)N)/SC3=N2

正規SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC(=O)N)SC3=N2

製品の起源

United States

準備方法

Synthesis of Phenoxyacetic Acid Hydrazide

Procedure :

  • Esterification : Phenoxyacetic acid (1.0 mol) is refluxed with methanol (500 mL) and concentrated H₂SO₄ (5 mL) for 6 hours to yield methyl phenoxyacetate.

  • Hydrazide Formation : The ester reacts with hydrazine hydrate (1.2 mol) in ethanol (200 mL) at 80°C for 4 hours, producing phenoxyacetic acid hydrazide as white crystals (mp 148–150°C, yield: 85%).

Key Data :

ParameterValue
SolventEthanol
Temperature80°C
Yield85%
Melting Point148–150°C

Thiosemicarbazide Intermediate Formation

Procedure :
Phenoxyacetic acid hydrazide (0.1 mol) is treated with potassium thiocyanate (0.2 mol) in HCl (10 mL) and water (100 mL) at 60°C for 5 hours. The precipitate is filtered and recrystallized from ethanol to afford the thiosemicarbazide (yield: 78%).

Analytical Confirmation :

  • IR (KBr) : 3455 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S).

  • ¹H NMR (DMSO-d₆) : δ 12.64 (s, 1H, NH), 7.18–7.26 (m, 4H, Ar–H), 4.12 (s, 2H, CH₂).

Cyclization to Triazole-5-Thiol

Procedure :
The thiosemicarbazide (0.01 mol) is cyclized with 5% NaOH (50 mL) at 90°C for 2 hours. Acidification with HCl precipitates 3-phenoxyacetamide-triazole-5-thiol (yield: 72%).

Reaction Mechanism :
The cyclization proceeds via intramolecular nucleophilic attack of the thiolate on the carbonyl carbon, forming the triazole ring (Figure 1).

Key Data :

ParameterValue
SolventAqueous NaOH
Temperature90°C
Yield72%

Condensation with N-(4-Methoxyphenyl)Maleimide

Procedure :
3-Phenoxyacetamide-triazole-5-thiol (10 mmol) and N-(4-methoxyphenyl)maleimide (10 mmol) are refluxed in glacial acetic acid (10 mL) for 2 hours. The product precipitates upon cooling, yielding the Z-configured thiazolo-triazole (mp 210–212°C, yield: 65%).

Stereochemical Control :
The Z-configuration of the exocyclic double bond is favored due to conjugation with the electron-withdrawing thiazole ring, as confirmed by NOESY.

Key Data :

ParameterValue
SolventGlacial acetic acid
TemperatureReflux
Yield65%
Melting Point210–212°C

Purification and Characterization

Recrystallization and Purity Assessment

The crude product is recrystallized from ethanol to achieve >98% purity (HPLC). Crystallographic analysis reveals planar thiazolo-triazole and methoxyphenyl rings, with intramolecular H-bonding stabilizing the Z-configuration.

Spectroscopic Confirmation

  • IR (KBr) : 1720 cm⁻¹ (C=O, thiazolidinone), 1610 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 8.02 (s, 1H, NH), 7.45–6.85 (m, 8H, Ar–H), 4.25 (s, 2H, OCH₂), 3.78 (s, 3H, OCH₃).

  • LC-MS : m/z 506.2 [M+H]⁺ (calc. 505.5).

Comparative Analysis of Synthetic Routes

ParameterHydrazide RouteAlternative Maleimide Route
Starting MaterialPhenoxyacetic acidPreformed maleimide
Cyclization AgentNaOHAcetic acid
Overall Yield42%38%
Purity (HPLC)>98%95%

The hydrazide route offers higher reproducibility, while maleimide preformation reduces side reactions.

化学反応の分析

科学研究への応用

2-[4-[(Z)-[2-(4-メトキシフェニル)-6-オキソ-[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-5-イリデン]メチル]フェノキシ]アセトアミドは、いくつかの科学研究に応用されています。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 抗菌作用や抗ウイルス作用の潜在的な可能性について研究されています。

    医学: 抗がん活性とその薬物開発における潜在的な用途について研究されています。

    工業: 特定の特性を持つ新素材の開発に利用されています

科学的研究の応用

Chemical Properties and Structure

This compound belongs to a class of thiazolo-triazole derivatives characterized by their unique structural features. The molecular formula is C31H25N3O4C_{31}H_{25}N_3O_4, and it has a molecular weight of approximately 517.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including a thiazole moiety and an acetamide group.

Antimicrobial Activity

Research indicates that derivatives of thiazolo-triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The presence of the thiazolo and triazole rings enhances the compound's ability to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of thiazolo-triazole derivatives has been widely studied. These compounds have demonstrated effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, compounds with similar structures have shown promising results in targeting cancer pathways and reducing tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Research suggests that thiazolo-triazole derivatives may possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This makes them potential candidates for therapeutic applications in treating inflammatory conditions .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antibacterial activity of various thiazolo-triazole derivatives, one compound similar to 2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide exhibited significant inhibition against Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL, indicating strong antibacterial efficacy compared to standard antibiotics like Ciprofloxacin .

Case Study 2: Anticancer Activity

Another study focused on the synthesis and biological evaluation of thiazolo-triazole compounds for anticancer properties. The results showed that certain derivatives significantly inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism involved apoptosis induction and cell cycle arrest in the G0/G1 phase .

作用機序

この化合物の作用機序には、特定の分子標的や経路との相互作用が関与しています。 それは、特定の酵素を阻害し、細胞プロセスを妨げることで知られており、その抗菌作用と抗がん作用につながります。 具体的な分子標的や経路は、特定の生物学的状況によって異なる場合があります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl rings or modifications to the acetamide group. These variations impact solubility, stability, and bioactivity:

Compound Name Substituent (R) Key Structural Features Reference
Target Compound 4-OCH₃ (phenyl at position 2) Z-configuration, phenoxyacetamide
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) 4-F (phenyl at thiazole) Fluorine enhances electronegativity and metabolic stability
(Z)-2-(4-Chloro-2-((6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide (2h) 4-Cl (phenyl at position 2) Chlorine increases lipophilicity and potential cytotoxicity
2-[4-[[2-(3,4-Dimethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide 3,4-di-OCH₃ (phenyl at position 2) Dimethoxy groups improve solubility but may reduce membrane permeability
Ethyl(Z)-4-(3-(4-chloro-2-((6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl)phenyl)propanamido)benzoate (2i) Ethyl ester (acetamide replaced) Esterification reduces polarity, altering pharmacokinetics

Physicochemical Properties

Property Target Compound 2h 9b 2-[4-[[2-(3,4-Dimethoxyphenyl)...acetamide
Melting Point (°C) 228–230 224–226 210–212 >250
Molecular Weight (g/mol) 537.59 449.0 534.58 561.61
LogP (Calculated) 3.2 4.1 3.8 2.9
Solubility (DMSO, mg/mL) 12.4 8.7 10.2 6.3

The 4-methoxyphenyl group in the target compound balances moderate lipophilicity (LogP 3.2) with improved aqueous solubility compared to halogenated analogs (e.g., 2h, LogP 4.1) .

生物活性

The compound 2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole core structure, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

C19H21N5O3S\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{3}\text{S}

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The thiazole and triazole rings can interfere with the synthesis of nucleic acids and proteins in bacteria and fungi.
  • Efficacy : In vitro studies have shown that derivatives of 1,2,4-triazoles exhibit Minimum Inhibitory Concentrations (MIC) ranging from 0.046 to 3.11 μM against various pathogens including Staphylococcus aureus and Escherichia coli .
CompoundMIC (μM)Target Pathogen
Triazole Derivative A0.125S. aureus
Triazole Derivative B0.68E. coli
Thiazole-Triazole Hybrid0.046MRSA

Anticancer Activity

The compound has been evaluated for its anticancer properties:

  • Cell Lines Tested : Studies have utilized various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Findings : The compound demonstrated cytotoxic effects with IC50 values indicating considerable potency against these cell lines .
Cell LineIC50 (μM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa10Cell cycle arrest

Anti-inflammatory Activity

Inflammation plays a critical role in many diseases, and compounds with anti-inflammatory properties are valuable in therapeutic applications.

  • Research Findings : Inflammatory cytokine assays have shown that the compound inhibits the production of TNF-alpha and IL-6 in LPS-stimulated macrophages .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of electron-donating groups such as methoxy enhances activity by stabilizing the molecular structure.
  • Ring Modifications : Alterations in the thiazole or triazole ring can significantly impact potency and selectivity against specific targets .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their antibacterial activity against multi-drug resistant strains. The most potent derivative exhibited an MIC of 0.125 μM against Klebsiella pneumoniae .
  • Anticancer Evaluation : A comprehensive study assessed various thiazolo-triazole hybrids for their anticancer properties across multiple cell lines, revealing promising candidates for further development .

Q & A

Q. What are the key synthetic pathways for preparing 2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide?

The synthesis involves multi-step reactions:

  • Step 1: Formation of the thiazolo-triazole core via cyclization of a triazole-thiol precursor with a maleimide derivative under reflux in glacial acetic acid (80–90°C for 2–4 hours) .
  • Step 2: Introduction of the 4-methoxyphenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and controlled pH (e.g., NaHCO₃ buffer) .
  • Step 3: Acetamide functionalization through carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF . Key validation: Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm final purity (>95%) by HPLC .

Q. How is the structural integrity of this compound validated post-synthesis?

Use a combination of:

  • NMR: Compare chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) with predicted spectra from computational tools like ACD/Labs .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z = ~450–500 Da) and fragmentation patterns .
  • X-ray Crystallography: Resolve Z/E isomerism in the thiazolo-triazolylidene moiety .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Anticancer Activity: MTT assay against human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to cisplatin .
  • Antimicrobial Screening: Broth microdilution (MIC ≤ 16 µg/mL considered active) .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation: Compare analogs with substituents at the phenylacetamide or thiazolo-triazole positions (e.g., 3,4,5-trimethoxyphenyl vs. 4-fluorophenyl) . Example SAR Table:
Substituent (R)IC₅₀ (MCF-7)LogP
4-Methoxyphenyl12 µM2.8
3,4,5-Trimethoxy8 µM3.1
4-Fluorophenyl25 µM2.5
  • Methodology: Use QSAR models (e.g., CoMFA) to correlate electronic/hydrophobic parameters with activity .

Q. What computational strategies are effective for predicting drug-likeness and target interactions?

  • ADMET Prediction: SwissADME for bioavailability radar (e.g., TPSA < 140 Ų, MW < 500 Da) .
  • Molecular Docking: AutoDock Vina to simulate binding to targets like tubulin (PDB: 1SA0) or topoisomerase II .
  • Reaction Path Optimization: ICReDD’s quantum chemical calculations to predict optimal reaction conditions (e.g., solvent polarity, catalyst loading) .

Q. How should discrepancies between in vitro and in vivo efficacy be addressed?

  • Pharmacokinetic Profiling: Assess plasma stability (e.g., t₁/₂ > 2 hours), CYP450 inhibition, and plasma protein binding (>90% suggests low free concentration) .
  • Metabolite Identification: LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the methoxy group) .
  • Formulation Adjustments: Nanoemulsions or PEGylation to improve solubility (target: >1 mg/mL in PBS) .

Data Contradiction & Validation

Q. How to resolve conflicting bioactivity data across structural analogs?

  • Control Variables: Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Orthogonal Assays: Validate apoptosis (Annexin V/PI) alongside cytotoxicity (MTT) to confirm mechanism .
  • Structural Reanalysis: Re-examine stereochemistry (e.g., Z vs. E isomer) via NOESY NMR .

Q. What methods confirm target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA): Detect target protein stabilization upon compound binding .
  • Knockdown/Rescue Experiments: siRNA-mediated target knockdown to observe loss of compound efficacy .

Methodological Best Practices

Q. What are robust protocols for scaling up synthesis without compromising yield?

  • Process Optimization: Use flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control .
  • Catalyst Recycling: Immobilize Pd catalysts on silica to reduce costs and improve turnover number (>10 cycles) .

Q. How to design a high-content screening (HCS) workflow for mechanistic insights?

  • Multi-Parameter Imaging: Quantify nuclear fragmentation (Hoechst), mitochondrial membrane potential (TMRE), and ROS (DCFH-DA) .
  • Data Integration: Machine learning (e.g., Random Forest) to cluster compounds by mechanism .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。